rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol
Description
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a chiral compound with a complex structure that includes a hexahydro-furo-pyrrol ring system
Properties
CAS No. |
2696257-99-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a furan derivative and an amine, followed by a series of cyclization and reduction steps to form the desired ring system. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with a similar ring structure but different functional groups.
Tetrahydrofuran: Another solvent with a simpler ring structure.
Pyrrolidine: A compound with a similar nitrogen-containing ring but lacking the furan component.
Uniqueness
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is unique due to its specific ring system and chiral centers, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
